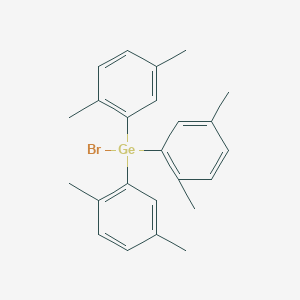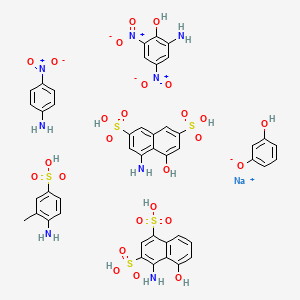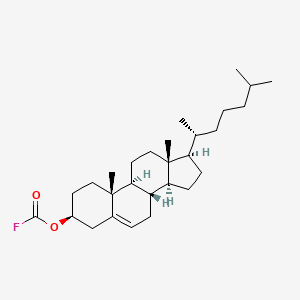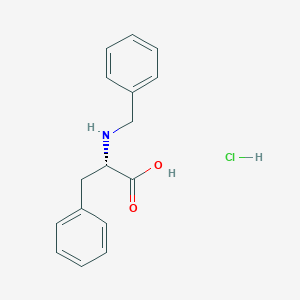
N-Benzyl-L-phenylalanine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C16H17NO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structural properties, which make it valuable in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) typically involves the benzylation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then isolated and purified.
Industrial Production Methods
In industrial settings, the production of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The benzyl group enhances its binding affinity to target molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
L-Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
N-Benzyl-D-phenylalanine: A stereoisomer with different biological activity.
N-Benzyl-L-tyrosine: A similar compound with an additional hydroxyl group on the aromatic ring.
Uniqueness
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) is unique due to its specific benzylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.
属性
CAS 编号 |
68319-47-1 |
|---|---|
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC 名称 |
(2S)-2-(benzylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14;/h1-10,15,17H,11-12H2,(H,18,19);1H/t15-;/m0./s1 |
InChI 键 |
PAOFFOOJTPWOIJ-RSAXXLAASA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=CC=C2.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)

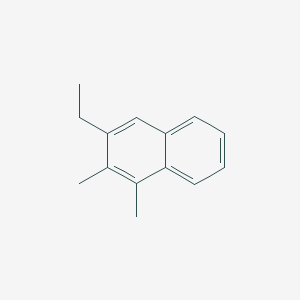
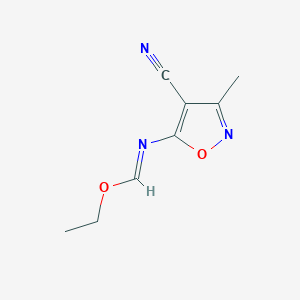
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

